棘霉素A无糖基化物

描述

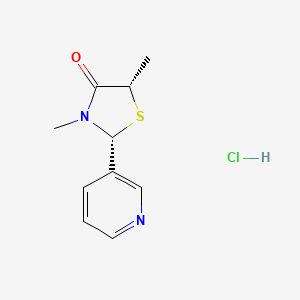

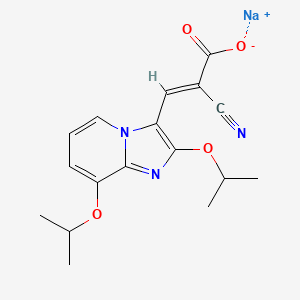

Spinosyn A aglycone is an acid degradation product produced by hydrolysis of both saccharide groups on spinosyn A, the major component of the commercial insecticide, spinosad . It is only weakly active as an insecticide as the saccharides are considered essential for potent activity .

Synthesis Analysis

The spinosyns are produced by the actinomycete Saccharopolyspora spinosa . They are a family of tetracyclic lactones to which are attached an aminosugar (D-forosamine) and a neutral sugar (L-rhamnose) . The spinosyn biosynthetic gene cluster contains five large genes encoding a type I polyketide synthase, and 14 genes involved in modification of the macrolactone, or in the synthesis, modification and attachment of the deoxysugars .Molecular Structure Analysis

Spinosyn A aglycone has a molecular formula of C24H34O5 . The core structure is a polyketide-derived tetracyclic macrolide .Chemical Reactions Analysis

The spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The rhamnose residue must be added to this aglycone (forming the pseudoaglycone, PSA) before the forosamine can be incorporated .Physical And Chemical Properties Analysis

Spinosyn A aglycone is a white solid . It is soluble in ethanol, methanol, DMF, and DMSO . Small changes in the chemical structure of the spinosyns lead to large differences in physical and biological properties .科学研究应用

杀虫活性

棘霉素A无糖基化物是棘霉素A的降解产物,棘霉素A是商业杀虫剂棘霉素的主要成分。 虽然它作为杀虫剂的活性很弱,因为缺少糖类,而糖类是强力活性的必需成分,但它作为研究杀虫机制和开发新型杀虫剂的基础化合物 .

农业应用

棘霉素,包括棘霉素A无糖基化物,已在农业中用于控制害虫。 它们以其独特的行动机制而闻名,涉及破坏烟碱乙酰胆碱受体,使其对影响作物的大量昆虫有效 .

兽医学

棘霉素A无糖基化物衍生物对威胁牲畜的昆虫和螨虫显示出有效性。 这种应用对于保护动物免受这些害虫传播的疾病至关重要 .

生物化学研究

棘霉素A无糖基化物的生物合成途径提供了对聚酮合成酶和桥接酶在从乙酸盐和丙酸盐形成无糖基化物中的作用的见解。 这项研究对理解和操纵其他生物体中的聚酮生物合成具有更广泛的意义 .

基因工程

参与棘霉素生物合成的基因,包括棘霉素A无糖基化物,已被研究,以利用基因工程技术提高生产这些化合物的产量和效率 .

合成化学

已经进行研究,通过合成化学创建棘霉素类似物,简化大环的部分并通过顺序反应构建它。 这项工作旨在开发更容易获得的棘霉素模拟物,在各个领域具有潜在的应用 .

有关每个应用程序的更详细的信息或进一步的询问,请随时询问!

Amerigo Scientific - Spinosyn A aglycone Nature - The spinosyn family of insecticides: realizing the potential Springer - Recent advances in the biochemistry of spinosyns Springer - Spinosyn insecticides Springer - Genes for the biosynthesis of spinosyns: applications for yield

作用机制

Target of Action

Spinosyn A aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, Spinosyn A aglycone can effectively disrupt the normal functioning of the nervous system in insects .

Mode of Action

The compound’s mode of action involves the disruption of nicotinic acetylcholine receptors . It acts as an allosteric agonist, binding to these receptors and causing a change in their conformation . This change disrupts the normal signaling process, leading to a loss of function in the targeted insects .

Biochemical Pathways

Spinosyn A aglycone is a product of the polyketide pathway . Its biosynthesis involves the formation of an aglycone from acetate and propionates by polyketide synthase and bridging enzymes . This is followed by glycosylation of the aglycone using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylation of the rhamnose . The resulting compound exhibits potent insecticidal activity .

Pharmacokinetics

It is known that the compound is produced by fermentation , suggesting that it may be metabolized and excreted by biological systems

Result of Action

The result of Spinosyn A aglycone’s action is potent insecticidal activity . By disrupting the function of nicotinic acetylcholine receptors, it causes paralysis and death in targeted insects . This makes it an effective agent for controlling many commercially significant species that cause extensive damage to crops and other plants .

Action Environment

The action of Spinosyn A aglycone can be influenced by various environmental factors. It is known that the compound shows potent activity and lower environmental effect, making it a useful agent for modern integrated pest management programs .

未来方向

Recent advances in the genetics and biochemistry of spinosyns have led to the development of more potent spinosad analogs, as well as enhancements in production yields . A second-generation spinosyn called spinetoram was launched, which showed improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum . Future progress will likely result from these recent advances .

属性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUILSVOGYVDG-MRAVEKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)

![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)